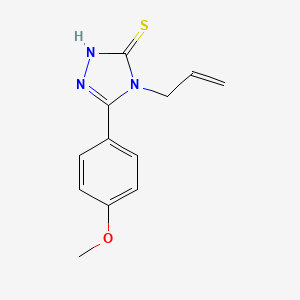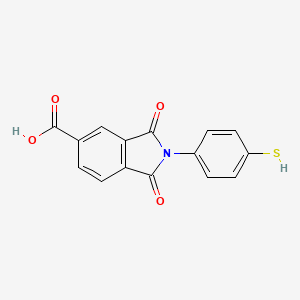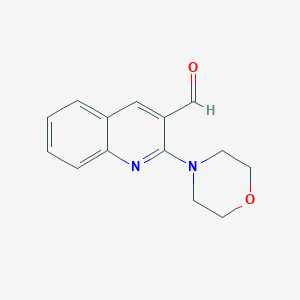![molecular formula C11H6ClNO3 B1270543 6-氯-[1,3]二氧杂环[4,5-g]喹啉-7-甲醛 CAS No. 332382-81-7](/img/structure/B1270543.png)
6-氯-[1,3]二氧杂环[4,5-g]喹啉-7-甲醛
描述
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde (CDQ) is a heterocyclic aldehyde that is widely used in scientific research applications. It is a colorless, crystalline compound that is soluble in water and has a melting point of approximately 127°C. CDQ is used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
科学研究应用
合成和化学中间体
6-氯-[1,3]二氧杂环[4,5-g]喹啉-7-甲醛及其衍生物在化学合成中得到广泛探索。例如,李(2015)的研究表明,使用这种化合物进行可见光诱导的自由基溴化技术,可以合成乙基6-(溴甲基)-[1,3]二氧杂环[4,5-g]喹啉-7-羧酸乙酯。与以往方法相比,这种方法在产率上显示出显著改善,突显了其在合成化学中间体方面的效率 (Yang Li, 2015)。
抗氧化性质
喹啉衍生物的抗氧化性质,包括与6-氯-[1,3]二氧杂环[4,5-g]喹啉-7-甲醛相关的性质,一直是研究的课题。Subashini、Roopan和Khan(2010)的研究报告了2-氯喹啉-3-甲醛及其衍生物的合成,展示了显著的自由基清除活性。这表明在需要抗氧化性质的领域可能存在应用潜力 (R. Subashini, S. Roopan, F. Khan, 2010)。
作用机制
Target of Action
It is known to be a starter in the synthesis of quinoline-based natural products , which are often involved in various biological activities.
Mode of Action
It is known that the compound has been used in the synthesis of potent analogues of antitumor agents , suggesting it may interact with its targets to modulate their function.
Biochemical Pathways
As a starter in the synthesis of quinoline-based natural products , it may indirectly influence various biochemical pathways through these products.
Result of Action
It has been used in the synthesis of potent analogues of antitumor agents , suggesting it may have a role in modulating cellular functions related to tumor growth and proliferation.
生化分析
Biochemical Properties
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of quinoline-based natural products, where it acts as a starter compound . The interactions of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde with these biomolecules are primarily based on its chemical structure, which allows it to form stable complexes and participate in catalytic processes.
Cellular Effects
The effects of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis . Additionally, it has been observed to impact cell proliferation and apoptosis, indicating its potential use in cancer research.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cell division . Furthermore, 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Understanding the metabolic pathways of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
6-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3/c12-11-7(4-14)1-6-2-9-10(16-5-15-9)3-8(6)13-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGNLHCLPBIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357212 | |
| Record name | 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332382-81-7 | |
| Record name | 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)


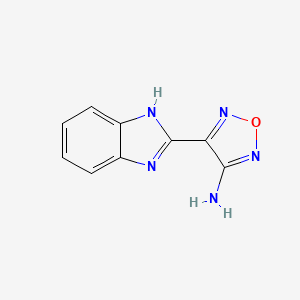

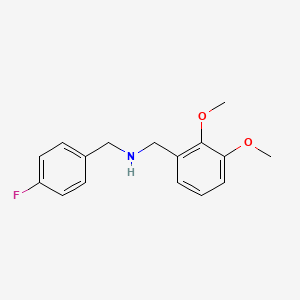
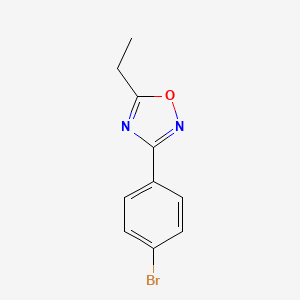
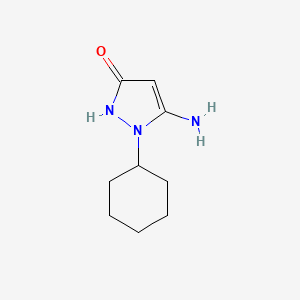
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)
